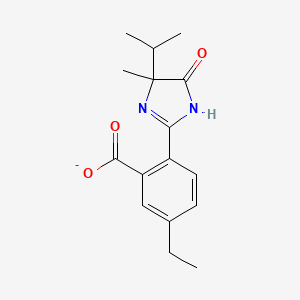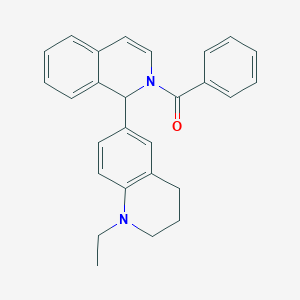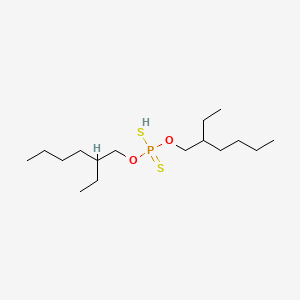
1-Fluoro-5-methylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-5-methylnaphthalene is an organic compound with the molecular formula C11H9F It is a derivative of naphthalene, where one hydrogen atom is replaced by a fluorine atom and another by a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Fluoro-5-methylnaphthalene can be synthesized through several methods. One common approach involves the diazotization of 5-methyl-1-naphthylamine followed by fluorination. The process typically involves the following steps:
Diazotization Reaction: 5-methyl-1-naphthylamine is treated with nitrous acid to form the diazonium salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as distillation and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: 1-Fluoro-5-methylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form different hydrogenated products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide or organolithium compounds can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield 1-fluoro-5-naphthoic acid .
Aplicaciones Científicas De Investigación
1-Fluoro-5-methylnaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated aromatic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-Fluoro-5-methylnaphthalene involves its interaction with various molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to different enzymes and receptors. The pathways involved may include:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors, altering their activity and downstream signaling pathways.
Similar Compounds:
1-Fluoronaphthalene: Similar structure but lacks the methyl group.
5-Methylnaphthalene: Similar structure but lacks the fluorine atom.
1-Chloro-5-methylnaphthalene: Similar structure with chlorine instead of fluorine.
Uniqueness: this compound is unique due to the presence of both a fluorine and a methyl group on the naphthalene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry .
Propiedades
| 51010-55-0 | |
Fórmula molecular |
C11H9F |
Peso molecular |
160.19 g/mol |
Nombre IUPAC |
1-fluoro-5-methylnaphthalene |
InChI |
InChI=1S/C11H9F/c1-8-4-2-6-10-9(8)5-3-7-11(10)12/h2-7H,1H3 |
Clave InChI |
ZVYMGKTYHMXBPB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC=C(C2=CC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 2-[acetyl-(3-ethoxy-3-oxopropyl)amino]-4-methylpentanoate](/img/structure/B13751767.png)
![Dibenzo[b,e][1,4]dioxin-1-carbonitrile](/img/structure/B13751775.png)




